Cas no 165263-76-3 (5-Methyl-3-(phenylmethylene)-2(3h)-furanone)

5-Methyl-3-(phenylmethylene)-2(3h)-furanone 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-3-(phenylmethylene)-2(3h)-furanone

- 3-benzylidene-5-methylfuran-2-one

- 3-benzylidene-5-methylfuran-2(3H)-one

- 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE

- DTXSID80694840

- DB-306792

- 165263-76-3

- 5-Methyl-3-(phenylmethylene)-2(3H)-furanone

-

- インチ: InChI=1S/C12H10O2/c1-9-7-11(12(13)14-9)8-10-5-3-2-4-6-10/h2-8H,1H3

- InChIKey: YLLGTFFYCYGKSG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.068

- どういたいしつりょう: 186.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 1.198

5-Methyl-3-(phenylmethylene)-2(3h)-furanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M240915-2.5mg |

5-Methyl-3-(phenylmethylene)-2(3H)-furanone |

165263-76-3 | 2.5mg |

$ 200.00 | 2022-06-04 | ||

| TRC | M240915-10mg |

5-Methyl-3-(phenylmethylene)-2(3H)-furanone |

165263-76-3 | 10mg |

$ 585.00 | 2022-06-04 | ||

| TRC | M240915-5mg |

5-Methyl-3-(phenylmethylene)-2(3H)-furanone |

165263-76-3 | 5mg |

$ 370.00 | 2022-06-04 |

5-Methyl-3-(phenylmethylene)-2(3h)-furanone 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

5-Methyl-3-(phenylmethylene)-2(3h)-furanoneに関する追加情報

5-Methyl-3-(phenylmethylene)-2(3H)-furanone: A Comprehensive Overview

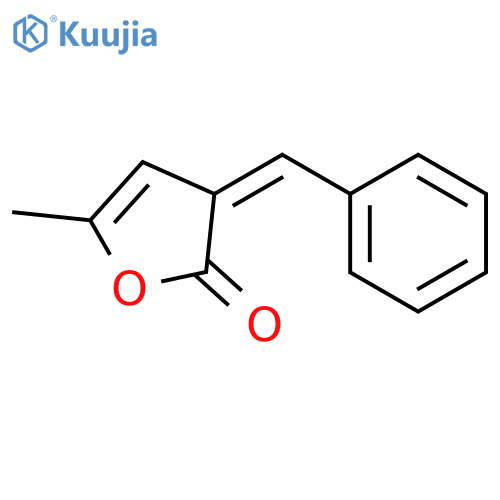

5-Methyl-3-(phenylmethylene)-2(3H)-furanone, also known by its CAS number 165263-76-3, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of furanones, which are derivatives of furan with a ketone group. The presence of a methyl group at the 5-position and a phenylmethylene group at the 3-position imparts distinctive chemical properties, making it a subject of interest in various fields of research and industry.

The molecular structure of 5-Methyl-3-(phenylmethylene)-2(3H)-furanone consists of a five-membered furan ring with a ketone functionality at position 2. The phenylmethylene group attached at position 3 introduces aromaticity and conjugation, while the methyl group at position 5 adds steric bulk and influences the compound's reactivity. This combination of structural features makes it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the importance of furanone derivatives in drug discovery due to their ability to interact with various biological targets. For instance, researchers have explored the potential of 5-Methyl-3-(phenylmethylene)-2(3H)-furanone as a scaffold for designing inhibitors of enzyme systems involved in diseases such as cancer and neurodegenerative disorders. The phenylmethylene group has been shown to enhance the molecule's binding affinity to protein targets, making it a promising candidate for further investigation.

In addition to its biological applications, this compound has found utility in the synthesis of advanced materials. Its ability to undergo various types of condensation reactions has led to its use in the development of high-performance polymers and coatings. Recent advancements in green chemistry have also focused on optimizing the synthesis routes for 5-Methyl-3-(phenylmethylene)-2(3H)-furanone, aiming to reduce environmental impact while maintaining product quality.

The synthesis of this compound typically involves multi-step organic reactions, often starting from simple precursors like furan derivatives or aldehydes. Researchers have recently reported novel methods that utilize catalytic systems to improve reaction efficiency and selectivity. These methods not only enhance the yield but also minimize by-products, aligning with the principles of sustainable chemistry.

In terms of spectroscopic analysis, 5-Methyl-3-(phenylmethylene)-2(3H)-furanone exhibits characteristic absorption bands in UV-Vis spectroscopy due to its conjugated system. NMR studies have provided insights into its stereochemistry and dynamic behavior, which are crucial for understanding its reactivity in different chemical environments.

The versatility of this compound is further evidenced by its role as an intermediate in the synthesis of more complex molecules. For example, it has been used as a building block for constructing bioactive agents with improved pharmacokinetic profiles. Its ability to undergo both nucleophilic and electrophilic attacks makes it highly amenable to various types of chemical modifications.

In conclusion, 5-Methyl-3-(phenylmethylene)-2(3H)-furanone, CAS No.165263-76-3, is a remarkable compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as an important molecule for future research and development.

165263-76-3 (5-Methyl-3-(phenylmethylene)-2(3h)-furanone) 関連製品

- 2648932-20-9((2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)

- 2171864-35-8(2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)

- 2171490-11-0(1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide)

- 22133-20-6(Methyl 3-Chloro-4-methylcarbanilate)

- 1235635-56-9(2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)

- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 1607295-16-8(4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride)

- 1004389-99-4(N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

- 57509-07-6(7,9-dimethyl-3-phenyl-1-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)